molecular formula C10H20ClN3O2 B2898637 (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride CAS No. 1349699-87-1

(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride

Cat. No. B2898637
CAS RN: 1349699-87-1
M. Wt: 249.74
InChI Key: FGTLCCRTMPKZIK-FVGYRXGTSA-N
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Description

(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride, also known as S 15535, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective serotonin 5-HT1A receptor agonists and has been shown to have a range of effects on the central nervous system.

Mechanism of Action

S 15535 is a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the 5-HT1A receptor has been shown to have a range of effects on neurotransmitter release, neuronal excitability, and synaptic plasticity, which may underlie the therapeutic effects of S 15535.
Biochemical and Physiological Effects:
S 15535 has been shown to have a range of biochemical and physiological effects in animal models, including increased serotonin release in the prefrontal cortex, hippocampus, and amygdala, as well as increased dopamine release in the nucleus accumbens. Additionally, S 15535 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of S 15535 for lab experiments is its high selectivity for the 5-HT1A receptor, which allows for more precise manipulation of this receptor subtype compared to non-selective agonists. Additionally, the hydrochloride salt form of S 15535 is highly soluble in water, which makes it easy to prepare solutions for in vitro and in vivo experiments. However, one limitation of S 15535 is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several potential future directions for research on S 15535. One area of interest is the potential use of S 15535 in combination with other drugs for the treatment of psychiatric disorders. For example, S 15535 has been shown to enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs) in animal models. Another area of interest is the development of novel analogs of S 15535 with improved pharmacological properties, such as longer half-life or higher selectivity for the 5-HT1A receptor. Finally, there is also interest in studying the role of the 5-HT1A receptor in other physiological processes, such as pain perception and cardiovascular function.

Synthesis Methods

The synthesis of S 15535 involves the reaction of morpholine-4-carboxylic acid with piperidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with (S)-(+)-2-aminobutanol to obtain S 15535 in its hydrochloride salt form.

Scientific Research Applications

S 15535 has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in rodent models of schizophrenia. Additionally, S 15535 has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[(3S)-piperidin-3-yl]morpholine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.ClH/c14-10(13-4-6-15-7-5-13)12-9-2-1-3-11-8-9;/h9,11H,1-8H2,(H,12,14);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTLCCRTMPKZIK-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride

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